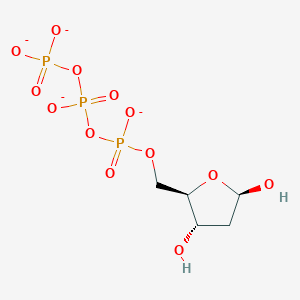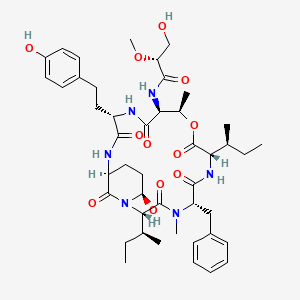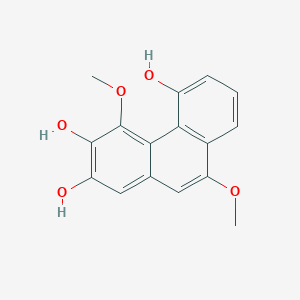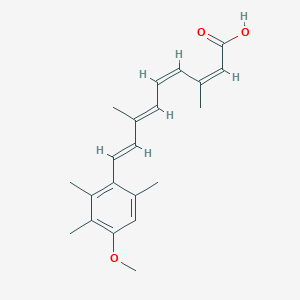![molecular formula C55H100O6 B1263071 [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B1263071.png)
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is a triglyceride, a type of lipid molecule composed of glycerol bound to three fatty acids. The specific fatty acids in this compound are palmitic acid (16:0), oleic acid (18:1(9Z)), and linoleic acid (18:2(9Z,12Z)). Triglycerides are essential components of body fat in humans and other animals, as well as vegetable fat. They play a crucial role in metabolism as energy sources and transporters of dietary fat.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate typically involves esterification reactions where glycerol reacts with the respective fatty acids. The process can be catalyzed by acids or enzymes. For instance, the reaction can be carried out using sulfuric acid as a catalyst under reflux conditions. Alternatively, enzymatic methods using lipases can be employed for a more environmentally friendly approach.
Industrial Production Methods
Industrial production of triglycerides like this compound often involves the use of natural oils and fats as starting materials. These oils are subjected to hydrolysis to release free fatty acids, which are then re-esterified with glycerol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in oleic and linoleic acids can be oxidized, leading to the formation of hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to release glycerol and free fatty acids.
Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or lipases are used under mild heating conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Glycerol and free fatty acids (palmitic acid, oleic acid, linoleic acid).
Transesterification: New triglycerides with different fatty acid compositions.
Scientific Research Applications
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and hydrolysis mechanisms.
Biology: Investigated for its role in cellular metabolism and energy storage.
Medicine: Studied for its impact on cardiovascular health and its potential as a biomarker for metabolic disorders.
Industry: Utilized in the formulation of cosmetics, food products, and biofuels.
Mechanism of Action
The biological effects of [(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate are mediated through its metabolism into free fatty acids and glycerol. These metabolites are involved in various metabolic pathways, including beta-oxidation for energy production and the synthesis of other lipids. The compound also interacts with lipid receptors and enzymes, influencing cellular signaling and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- TG(16:1(9Z)/18:2(9Z,12Z)/20:0)[iso6]
- TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]
- TG(16:1(9Z)/18:0/18:2(9Z,12Z))[iso6]
Uniqueness
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate is unique due to its specific combination of saturated and unsaturated fatty acids, which influences its physical properties and biological functions. The presence of both oleic and linoleic acids provides a balance between stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C55H100O6 |
|---|---|
Molecular Weight |
857.4 g/mol |
IUPAC Name |
[(2R)-1-hexadecanoyloxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H100O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16,19,25-28,52H,4-15,17-18,20-24,29-51H2,1-3H3/b19-16-,27-25-,28-26-/t52-/m1/s1 |
InChI Key |
KGLAHZTWGPHKFF-RISKEULASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)

![[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263005.png)

![N-[(2-ethoxyphenyl)methyl]-3-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]propanamide](/img/structure/B1263007.png)
![[(1S,4S,6R,14S,18R)-18-[8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-14-(cyclopentyloxycarbonylamino)-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadecan-4-yl]-[(2,6-difluorophenyl)methyl]phosphinic acid](/img/structure/B1263008.png)

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1263011.png)
